(5-METHYL-3-PHENYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE
Description
(5-METHYL-3-PHENYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound with a unique structure that combines an isoxazole ring with a piperazine moiety
Properties
IUPAC Name |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-15-19(20(22-29-15)16-5-3-2-4-6-16)21(26)24-13-11-23(12-14-24)17-7-9-18(10-8-17)25(27)28/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWVVYWAMLXEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-3-PHENYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved by reacting a suitable precursor such as 5-methyl-3-phenylisoxazole-4-carboxylic acid with appropriate reagents under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where 4-nitrophenylpiperazine reacts with the isoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-METHYL-3-PHENYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the nitro group on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative .
Scientific Research Applications
(5-METHYL-3-PHENYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (5-METHYL-3-PHENYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or altering their function . The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
- (4-nitro-5-phenyl-3-isoxazolyl)(phenyl)methanone
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
Uniqueness
(5-METHYL-3-PHENYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to its combination of an isoxazole ring and a piperazine moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one of these functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
